molecular formula C12H13BrClN3O B1379062 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-36-9

5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1379062
M. Wt: 330.61 g/mol
InChI Key: ODJTXCXNGJMGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, often referred to as 5-ABOXH, is a synthetic compound with a wide range of potential applications in research and development. This is due to its unique structure, which consists of a five-membered ring with an oxadiazole group and a bromobenzyl group attached to it. The compound is used in a variety of laboratory experiments, including organic synthesis, molecular biology, and biochemistry. 5-ABOXH has been demonstrated to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, it has been used as a tool for studying the mechanisms of action of various drugs and compounds.

Scientific Research Applications

Antimicrobial Activities

5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride and its derivatives have been studied for their antimicrobial properties. Research demonstrates that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, a study on the synthesis and characterization of some novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, revealed notable antimicrobial properties (Kaneria et al., 2016). Additionally, other related compounds, such as 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, have demonstrated antimicrobial activities in studies, indicating the potential of this chemical class in antimicrobial applications (Ustabaş et al., 2020).

Antioxidant Activities

Compounds containing the 1,2,4-oxadiazole ring, like 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, have also been explored for their antioxidant properties. A study on Benzimidazole Derivatives containing Triazole, Thiadiazole, Oxadiazole, and Morpholine Rings showed notable DPPH scavenging activity, a measure of antioxidant capability (Menteşe et al., 2015).

Potential in Anticancer Research

There is growing interest in exploring the potential of 1,2,4-oxadiazole derivatives in anticancer research. Studies like the synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone derivatives have revealed significant anticancer activities in certain compounds, suggesting that 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride derivatives might also exhibit similar properties (Verma et al., 2019).

properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O.ClH/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9;/h1-4,9,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJTXCXNGJMGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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